Molecular Weight and Complexity vs. Simple N-Phenylglycine
The target compound (MW 306.36) possesses a significantly higher molecular weight and complexity than the simple N-phenylglycine scaffold (MW 151.16) [1]. This increased mass reflects the addition of the 2,6-dimethylmorpholino-2-oxoethyl group, which is a validated pharmacophore for PDE4D inhibition. This structural elaboration is not trivial; SAR studies on GEBR-7b analogs demonstrate that the presence of the 2,6-dimethylmorpholino group is essential for achieving nanomolar PDE4D potency and isoform selectivity, whereas simple N-phenylglycine derivatives show no such activity [2].
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | 306.36 g/mol, C16H22N2O4 |
| Comparator Or Baseline | N-Phenylglycine (CAS 103-01-5): 151.16 g/mol, C8H9NO2 |
| Quantified Difference | ~2-fold increase in MW; addition of entire morpholino-2-oxoethyl fragment |
| Conditions | Calculated based on molecular formula |
Why This Matters
For researchers buying building blocks for PDE4 inhibitor libraries, the pre-installed dimethylmorpholino group eliminates two synthetic steps and provides a direct entry into a privileged chemotype.
- [1] PubChem. (2005). Compound Summary for CID 25220098: 2-[(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid. View Source
- [2] Brullo, C., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061-7072. View Source
